5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid
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Overview
Description
5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan carboxylic acids This compound is characterized by the presence of a furan ring substituted with a 2,2-difluoro-2-hydroxyethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with a difluoroalkylating agent under controlled conditions. The reaction typically requires the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts, such as palladium or ruthenium, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The difluoroalkyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroalkyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the difluoroalkyl group, resulting in different chemical properties.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, making it more reactive in certain conditions.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a carboxylic acid group.
Uniqueness
The presence of the 2,2-difluoro-2-hydroxyethyl group in 5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid imparts unique chemical properties, such as increased stability and reactivity, which are not observed in similar compounds. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H6F2O4 |
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Molecular Weight |
192.12 g/mol |
IUPAC Name |
5-(2,2-difluoro-2-hydroxyethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C7H6F2O4/c8-7(9,12)3-4-1-2-5(13-4)6(10)11/h1-2,12H,3H2,(H,10,11) |
InChI Key |
UVYDKWQVMXYTBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CC(O)(F)F |
Origin of Product |
United States |
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